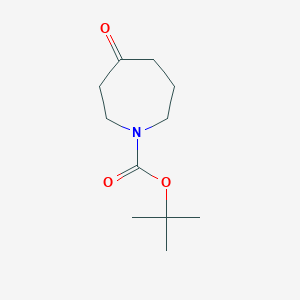

N-Boc-hexahydro-1H-azepin-4-one

Beschreibung

Conventional Synthetic Routes to the Azepanone Core

The formation of the central hexahydro-1H-azepin-4-one scaffold is a critical phase in the synthesis. The most established methods involve the intramolecular cyclization of linear precursors or the direct oxidation of corresponding alcohol derivatives.

Cyclization Reactions of ε-Caprolactam

While not a direct precursor, the readily available ε-caprolactam serves as a common starting point for the synthesis of the azepanone core. A typical pathway involves the hydrolytic ring-opening of ε-caprolactam to form ε-aminocaproic acid. This amino acid is then esterified, and the amine is protected before undergoing an intramolecular Dieckmann condensation. This reaction forms a cyclic β-keto ester, which upon subsequent hydrolysis and decarboxylation, yields the desired hexahydro-1H-azepin-4-one.

Oxidation of Azepane Derivatives

A more direct and frequently employed route involves the oxidation of an N-protected azepan-4-ol (B112581) derivative. The precursor, N-Boc-azepan-4-ol, is oxidized to the corresponding ketone, this compound. This transformation is commonly achieved using a variety of oxidizing agents. The choice of reagent depends on factors such as reaction scale, cost, and tolerance of other functional groups.

| Oxidizing Agent | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine (B128534) at low temperatures (-78 °C) |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) at room temperature |

Boc Protection Strategies

The protection of the secondary amine in the hexahydro-1H-azepin-4-one ring is essential to prevent unwanted side reactions in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Amine Treatment with Boc Anhydride (B1165640)

The standard procedure for introducing the Boc group involves the reaction of hexahydro-1H-azepin-4-one hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Optimized Reaction Conditions and Solvents

The efficiency of the Boc protection is highly dependent on the reaction conditions. The selection of an appropriate solvent and base is crucial for achieving high yields and purity. A common protocol involves dissolving the amine hydrochloride in a mixture of an organic solvent and water, followed by the addition of a base and then Boc anhydride.

| Solvent System | Base | Typical Temperature |

| Dichloromethane (DCM) | Triethylamine (Et₃N) | 0 °C to room temperature |

| Tetrahydrofuran (THF) / Water | Sodium bicarbonate (NaHCO₃) | Room temperature |

| Dioxane / Water | Sodium hydroxide (B78521) (NaOH) | Room temperature |

The reaction progress is carefully monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

Yield Optimization and Purification Techniques

To maximize the yield of the desired product, a slight excess of Boc anhydride is often used. Upon completion of the reaction, the workup procedure typically involves separating the organic layer, washing it with aqueous solutions to remove inorganic salts and water-soluble byproducts, and then drying and concentrating the organic phase. The crude this compound is then purified, most commonly by column chromatography on silica (B1680970) gel, to afford the product in high purity.

Advanced and Emerging Synthetic Approaches

The synthesis of this compound, a key building block in medicinal chemistry, is increasingly benefiting from advanced and sustainable synthetic methodologies. These emerging strategies often combine different catalytic paradigms to achieve high efficiency, selectivity, and adherence to green chemistry principles.

Photoenzymatic Synthesis Methods

A novel and powerful approach for the asymmetric synthesis of this compound derivatives involves the integration of photochemistry and enzymatic catalysis. This combination allows for the creation of chiral molecules with high precision, starting from readily available materials. A one-pot photoenzymatic route has been developed that yields chiral N-Boc-4-amino/hydroxy-azepanes with impressive results, achieving up to 90% conversion and greater than 99% enantiomeric excess. nih.govnih.gov

The synthesis initiates with a photochemical oxyfunctionalization step. nih.govnih.gov This method targets the activation of distal C-H bonds, which is a traditionally challenging transformation in organic synthesis. In this specific workflow, the starting material, presumably N-Boc-azepane, undergoes photo-oxygenation. This reaction is performed by irradiating the substrate at a wavelength of 365 nm. nih.gov The process is favored for functionalizing the C-4 position of the azepane ring, leading to the formation of the crucial intermediate, this compound. nih.gov The reaction is typically carried out in a 30% (v/v) acetonitrile (B52724) (MeCN) solution. nih.gov Under optimized conditions, the photo-oxygenation of a 400 mM substrate solution can be completed within 3 to 6 hours. nih.gov

Following the photochemical generation of the prochiral this compound intermediate, the key stereocenter is introduced using highly selective enzymatic transformations. nih.govnih.gov Two main enzymatic pathways are employed:

Stereoselective Transamination: To produce chiral N-Boc-4-aminoazepane, a biocatalytic transamination is performed. This reaction utilizes a transaminase enzyme to convert the ketone group of this compound into an amine group with high enantioselectivity. nih.gov For this step, the crude ketone intermediate is diluted in a HEPES buffer at pH 8 to create a suitable environment for the enzyme. nih.gov

Stereoselective Carbonyl Reduction: To synthesize chiral N-Boc-4-hydroxyazepane, a biocatalytic ketoreduction is carried out. A ketoreductase enzyme reduces the ketone functionality to a hydroxyl group, again with excellent stereocontrol. nih.gov In this case, the ketone intermediate is diluted in a potassium phosphate (B84403) buffer at a pH of 7 or 8 for the enzymatic reduction to proceed effectively. nih.gov

The choice of enzyme and reaction conditions dictates the final chiral product, allowing for access to both enantiopure amino and hydroxy derivatives.

The process begins with the photochemical oxyfunctionalization as described. Once the formation of this compound is complete, the reaction vessel is removed from the light source. nih.gov The reaction medium is then adjusted for the subsequent enzymatic step. This involves diluting the mixture to reduce the concentration of the organic solvent (MeCN) to a level tolerated by the enzyme (typically 4-5% v/v). nih.gov The pH is also adjusted to the optimal range for the chosen enzyme (transaminase or ketoreductase). nih.gov The appropriate enzyme and any necessary co-factors or co-substrates are then added directly to the same reaction vessel to initiate the stereoselective transformation. nih.gov This seamless workflow represents a mild and operationally simple route to valuable chiral azepane derivatives. nih.govnih.gov

| One-Pot Photoenzymatic Reaction Sequence | |

| Step 1: Photochemical Oxyfunctionalization | Details |

| Substrate | N-Boc-azepane |

| Reaction | Photo-oxygenation of C-H bond |

| Conditions | Irradiation at 365 nm in 30% (v/v) MeCN |

| Intermediate Product | This compound |

| Step 2: Biocatalytic Transformation | Details |

| Pathway A: Transamination | |

| Enzyme | Transaminase |

| Product | N-Boc-4-aminoazepane |

| Buffer | 50 mM HEPES, pH 8 |

| Pathway B: Carbonyl Reduction | |

| Enzyme | Ketoreductase |

| Product | N-Boc-4-hydroxyazepane |

| Buffer | 50 mM potassium phosphate, pH 7 or 8 |

Hybrid Catalytic Systems for Asymmetric Synthesis

The photoenzymatic synthesis of chiral azepanes is a prime example of a hybrid catalytic system. nih.govnih.gov This strategy leverages the distinct advantages of two different types of catalysts within a single synthetic sequence. The first catalyst is a photocatalyst (implicitly, a photosensitizer is used to generate reactive oxygen species for the oxyfunctionalization), which is adept at activating strong C-H bonds under mild light-induced conditions. nih.gov The second catalyst is a biocatalyst (an enzyme), which provides exquisite stereocontrol for the asymmetric functionalization of the ketone intermediate. nih.gov By combining these catalytic systems, transformations that are difficult to achieve using a single catalyst become feasible. This hybrid approach enables a highly efficient and asymmetric synthesis workflow from simple starting materials. nih.govnih.gov

Considerations for Atom Economy and Green Chemistry Principles

The photoenzymatic route to chiral azepane derivatives demonstrates strong adherence to the principles of green chemistry. nih.gov

Mild Reaction Conditions: The entire process is conducted under mild conditions, utilizing light at room temperature for the first step and aqueous buffer systems for the enzymatic step, which reduces energy consumption and avoids harsh reagents. nih.gov

One-Pot Procedure: The one-pot nature of the synthesis minimizes waste by eliminating the need for intermediate workup and purification steps, which also saves on solvents and materials. nih.gov

Use of Biocatalysts: Enzymes are biodegradable, highly selective catalysts that operate under environmentally benign conditions (aqueous media, mild pH, and temperature). Their use reduces the reliance on potentially toxic heavy metal catalysts often employed in traditional asymmetric synthesis.

Atom Economy: While the specific atom economy calculation is not provided in the referenced text, one-pot syntheses generally improve atom economy by reducing the number of reagents and purification steps that lead to material loss. The direct functionalization of a C-H bond is also an inherently atom-economical strategy compared to multi-step sequences involving pre-functionalized substrates.

| Green Chemistry Feature | Benefit in the Photoenzymatic Synthesis |

| Catalyst Type | Combination of photocatalysis and biocatalysis. nih.govnih.gov |

| Solvent System | Aqueous buffers used for the enzymatic step. nih.gov |

| Reaction Conditions | Mild (e.g., room temperature, specific pH). nih.gov |

| Process Efficiency | One-pot workflow reduces waste and solvent use. nih.gov |

| Selectivity | High chemo- and stereoselectivity from enzymes. nih.gov |

Reactivity Profile of the Azepanone Ring System

The this compound molecule features a seven-membered azepane ring. This ring system, while generally stable, can participate in various chemical transformations. The presence of the N-Boc (tert-butoxycarbonyl) group significantly influences the reactivity of the ring's nitrogen atom. The bulky and electron-withdrawing nature of the Boc group decreases the nucleophilicity and basicity of the nitrogen, effectively protecting it from unwanted side reactions during many synthetic steps. beilstein-journals.orgguidechem.com This protection allows for selective reactions to occur at other positions of the molecule, particularly at the ketone functionality.

The seven-membered ring structure imparts a degree of conformational flexibility, which can influence the stereochemical outcome of reactions at the C4-ketone. The ring can adopt various chair and boat-like conformations, and the preferred conformation can affect the accessibility of reagents to the carbonyl group.

Reactions Involving the Ketone Functionality

The ketone group at the C4 position is the most reactive site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.

Oxidation Reactions to Oxo Derivatives

A notable oxidation reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. beilstein-journals.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). beilstein-journals.org

The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. beilstein-journals.org A subsequent rearrangement with migration of one of the alpha-carbons leads to the formation of the lactone and a carboxylic acid byproduct. beilstein-journals.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.

Table 1: Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | m-CPBA | tert-butyl 5-oxo-1,4-oxazepane-4-carboxylate |

| and |

Reduction Reactions to Amine Derivatives

The ketone functionality of this compound can be reduced to a hydroxyl group, which can then be further transformed into an amine. A common method for this is reductive amination. beilstein-journals.orgnih.gov This process involves the reaction of the ketone with an amine in the presence of a reducing agent.

The reaction begins with the formation of an iminium ion intermediate from the ketone and a primary or secondary amine under acidic or neutral conditions. This intermediate is then reduced in situ by a reducing agent to form the corresponding amine derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

For example, the reductive amination of this compound with a primary amine, such as benzylamine, in the presence of a suitable reducing agent would yield the corresponding N-substituted 4-aminoazepane derivative. nih.govchemspider.com

Table 2: Reductive Amination of this compound

| Amine | Reducing Agent | Product |

|---|---|---|

| Ammonia | NaBH₃CN | tert-butyl 4-aminoazepane-1-carboxylate |

| Benzylamine | NaBH(OAc)₃ | tert-butyl 4-(benzylamino)azepane-1-carboxylate |

The direct reduction of the ketone to an alcohol using reducing agents like sodium borohydride (NaBH₄) yields N-Boc-hexahydro-1H-azepin-4-ol. This alcohol can then be converted to an amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the ketone in this compound is susceptible to attack by a variety of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.

One of the most important reactions in this category is the Wittig reaction , which converts ketones into alkenes. ambeed.comechemi.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. ambeed.com For example, the reaction of this compound with methylenetriphenylphosphorane (B3051586) would produce tert-butyl 4-methyleneazepane-1-carboxylate.

Another significant nucleophilic addition is the Bucherer-Bergs reaction , which is a multicomponent reaction used to synthesize hydantoins from ketones. ambeed.comwikipedia.orgmdpi.comorganic-chemistry.org The reaction involves treating the ketone with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.org The initial steps involve the formation of an aminonitrile, which then cyclizes with carbon dioxide (from the decomposition of ammonium carbonate) to form a spiro-hydantoin. wikipedia.org This reaction provides a direct route to spirocyclic compounds containing the hydantoin (B18101) moiety, which are of interest in medicinal chemistry.

Table 3: Nucleophilic Addition Reactions of this compound

| Reaction | Nucleophile/Reagents | Product Type |

|---|---|---|

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene |

| Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Spiro-hydantoin |

| Grignard Reaction | Grignard reagent (e.g., MeMgBr) | Tertiary alcohol |

Reactivity of the N-Boc Protecting Group

Role in Amine Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. nih.govsigmaaldrich.com In this compound, the Boc group serves to deactivate the nitrogen atom of the azepane ring, preventing it from participating in reactions intended for the ketone functionality. beilstein-journals.org

The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.govscbt.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. echemi.comstackexchange.com This carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. echemi.comstackexchange.com

The selective removal of the Boc group is a critical step in many synthetic pathways, allowing for the subsequent functionalization of the azepane nitrogen.

Table 4: Deprotection of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Hexahydro-1H-azepin-4-one |

Mechanisms of Boc Group Removal (e.g., Acidic Conditions)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. However, it is designed for facile removal under acidic conditions. researchgate.net The most common method for the deprotection of this compound involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or ethyl acetate. total-synthesis.comwikipedia.org

The generally accepted mechanism for acid-catalyzed Boc cleavage proceeds through several key steps: commonorganicchemistry.commasterorganicchemistry.com

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid. This step makes the carbamate (B1207046) a better leaving group.

Fragmentation: The protonated intermediate is unstable and fragments. This fragmentation leads to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas. This irreversible step helps to drive the reaction to completion.

Amine Formation: The final products are the deprotected amine (as its corresponding ammonium salt) and the gaseous byproducts, isobutylene (B52900) (from the deprotonation of the tert-butyl cation) and carbon dioxide. total-synthesis.comcommonorganicchemistry.com

Kinetic studies on N-Boc cleavage have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed process involving a reversibly formed ion-molecule pair that fragments from the protonated substrate. nih.govacs.org

Table 1: Common Reagents for Acidic Boc Deprotection

| Reagent | Typical Solvent | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Very common, often used neat or in a 1:1 mixture with DCM. wikipedia.orgmasterorganicchemistry.com |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, Ethyl Acetate | Provides the hydrochloride salt of the amine directly. wikipedia.org |

| Sulfuric Acid (H₂SO₄) | Various | A strong, non-volatile acid also effective for deprotection. acs.org |

Impact of Boc Group on Compound Stability and Reactivity

The Boc group imparts a significant influence on the stability and reactivity profile of hexahydro-1H-azepin-4-one. Its primary function is to render the nitrogen atom non-nucleophilic and non-basic, thereby allowing chemical transformations to be performed selectively at other positions of the molecule, such as the ketone carbonyl group.

Stability: The N-Boc group is known for its considerable stability under a wide range of conditions, which is a key reason for its widespread use in multi-step syntheses. researchgate.net

Basic and Nucleophilic Conditions: It is robust and completely stable towards strong bases (like hydroxides) and various nucleophiles. organic-chemistry.org This allows for reactions such as base-catalyzed aldol (B89426) additions or enolate alkylations at the α-position to the ketone without disturbing the protected amine.

Catalytic Hydrogenation: The Boc group is stable to conditions used for catalytic hydrogenation (e.g., H₂/Pd-C), which makes it orthogonal to other protecting groups like the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups that are cleaved under these conditions. researchgate.nettotal-synthesis.com

Oxidative Conditions: It is generally stable towards many common oxidizing agents. researchgate.net

Reactivity: While primarily a protecting group, the Boc group electronically influences the rest of the molecule. As a carbamate, it has an electron-withdrawing character, which can subtly affect the reactivity of the azepane ring. This electronic effect can influence the acidity of the α-protons adjacent to the ketone and the electrophilicity of the carbonyl carbon. The steric bulk of the tert-butyl group can also direct the stereochemical outcome of reactions by blocking one face of the molecule from the approach of reagents. Its presence is essential for controlling the regioselectivity in subsequent transformations like ring expansion or contraction. chemimpex.com

Ring Transformation Reactions

This compound is a valuable substrate for ring transformation reactions, enabling access to both larger and smaller nitrogen-containing heterocyclic systems.

Ring Expansion Methodologies

The expansion of the seven-membered azepane ring to form larger eight-membered azocane (B75157) systems is a valuable synthetic transformation. A primary method to achieve this is the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.org

The Tiffeneau-Demjanov rearrangement allows for a one-carbon ring expansion of a cyclic ketone. libretexts.org For this compound, this process would convert the seven-membered ring into an eight-membered N-Boc-azocan-5-one. The general, multi-step sequence is as follows:

Cyanohydrin Formation: The ketone is first reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN), to form the corresponding cyanohydrin.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, to yield a β-amino alcohol.

Diazotization and Rearrangement: The resulting 1-(aminomethyl)-azepan-4-ol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid. This forms an unstable diazonium salt, which spontaneously loses nitrogen gas (N₂) to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, results in the expansion of the ring by one carbon. wikipedia.orgwikipedia.org Deprotonation of the oxonium ion yields the final ring-expanded ketone.

Table 2: General Steps for Tiffeneau-Demjanov Ring Expansion

| Step | Typical Reagents | Intermediate/Product |

|---|---|---|

| 1. Cyanohydrin Formation | KCN, H₂O or TMSCN | N-Boc-4-cyano-4-hydroxyazepane |

| 2. Nitrile Reduction | LiAlH₄, THF or H₂, Raney Ni | N-Boc-4-(aminomethyl)azepan-4-ol |

The key mechanistic feature of the Tiffeneau-Demjanov rearrangement is the generation of a primary carbocation adjacent to a carbon bearing a hydroxyl group. numberanalytics.com The subsequent rearrangement is a type of pinacol (B44631) rearrangement. The migration of one of the adjacent ring carbons is highly favored as it leads to the formation of a resonance-stabilized oxonium ion, which is significantly more stable than the initial primary carbocation. wikipedia.org The migratory aptitude of the groups attached to the carbinol carbon can influence the regioselectivity of the rearrangement if the ring is substituted. In the case of unsubstituted this compound, the two potential migrating ring carbons are equivalent, leading to a single ring-expanded product. The process occurs with a high degree of stereospecificity, where the migrating group's configuration is retained. libretexts.org While aziridinium (B1262131) intermediates are key in other types of ring expansions, the Tiffeneau-Demjanov pathway is characterized by this diazonium-carbocation rearrangement sequence.

Ring Contraction Methodologies

The Favorskii rearrangement is a powerful and well-established method for the ring contraction of cyclic α-halo ketones, making it the most relevant methodology for converting this compound into a smaller N-Boc-piperidine derivative. wikipedia.orgddugu.ac.in

α-Halogenation: The ketone must first be halogenated at the α-position (C3 or C5). This can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for chlorination or bromination, respectively, often under acidic or radical conditions.

Favorskii Rearrangement: The resulting N-Boc-3-halo-azepan-4-one is then treated with a base. The choice of base determines the final product: hydroxide (e.g., NaOH) yields a carboxylic acid, while an alkoxide (e.g., NaOMe) yields an ester. wikipedia.org

The mechanism of the rearrangement itself is thought to proceed via a cyclopropanone (B1606653) intermediate. youtube.com An enolate is formed by deprotonation on the side of the ketone away from the halogen. This enolate then undergoes intramolecular nucleophilic attack to displace the halide, forming a strained bicyclic cyclopropanone intermediate. The nucleophilic base (hydroxide or alkoxide) then attacks the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of the newly formed three-membered ring to yield the most stable carbanion, which is then protonated to give the ring-contracted product—an N-Boc-piperidine-3-carboxylic acid or its corresponding ester. slideshare.netchemistry-reaction.com

Intramolecular Cyclization and Rearrangement Reactions

This compound and its derivatives can also undergo intramolecular cyclization reactions to form fused or bridged bicyclic systems. These reactions are often facilitated by the strategic introduction of functional groups that can act as internal nucleophiles or electrophiles.

For instance, the presence of a side chain with a suitable functional group on the azepane ring can lead to intramolecular cyclization. While specific examples involving this compound are not extensively reported, analogous reactions with similar N-Boc protected cyclic ketones are known. For example, an intramolecular Prins-type cyclization could be envisioned if an alkene-containing side chain is present. researchgate.net

Furthermore, intramolecular rearrangements can be triggered by various reagents. For example, palladium-catalyzed reactions of derivatives of N-Boc-4-piperidone (a smaller analog) have been shown to lead to complex rearranged products. chemicalbook.com Similar reactivity could potentially be explored with this compound.

| Reaction Type | Key Feature | Potential Product Type | Relevant Analogy |

|---|---|---|---|

| Intramolecular Aldol Condensation | Presence of an enolizable proton and an aldehyde/ketone in a side chain | Fused bicyclic systems | Reactions of N-Boc-piperidin-4-one with aromatic aldehydes chemicalbook.com |

| Intramolecular Prins Cyclization | Alkene or alkyne functionality in a side chain | Fused or bridged bicyclic ethers or amines | Synthesis of hexahydro-2H-furo[3,2-c]pyran derivatives researchgate.net |

| Palladium-Catalyzed Rearrangements | Conversion to enol triflate followed by cross-coupling or borylation | Substituted dehydropiperidines | Borylative migration of N-Boc-4-piperidone derivatives chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLBUVZPRKXMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363768 | |

| Record name | N-Boc-hexahydro-1H-azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188975-88-4 | |

| Record name | N-Boc-hexahydro-1H-azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-hexahydro-1H-azepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc Hexahydro 1h Azepin 4 One

Synthesis of Bioactive Molecules and CNS Agents

This compound is frequently employed in the synthesis of bioactive molecules, with a particular emphasis on agents targeting the central nervous system (CNS). chemimpex.com Azepine derivatives, in general, are of significant interest in this therapeutic area, and N-Boc-hexahydro-1H-azepin-4-one provides a reliable starting point for creating novel drug candidates. chemimpex.com Its favorable pharmacokinetic properties and compatibility with a range of functional groups make it a preferred choice for medicinal chemists working to optimize lead compounds for CNS disorders. chemimpex.com

Development of Peptidomimetics

This compound plays a role in the development of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. chemimpex.com The ability of this compound to introduce structural diversity is invaluable in this field, allowing researchers to create novel scaffolds that can interact with biological targets in a manner similar to natural peptides but with improved stability and oral bioavailability. chemimpex.com

Key Intermediate for Kinase Inhibitors and Neuromodulators

Recent research has highlighted the importance of this compound as a key intermediate in the synthesis of kinase inhibitors and neuromodulators. Kinase inhibitors are a critical class of drugs, particularly in oncology, that block the action of protein kinases. The azepine core provided by this starting material can be elaborated to produce potent and selective inhibitors. Similarly, in the development of neuromodulators, which are substances that alter nerve impulse transmission, the structural features of this compound are advantageous for designing molecules that can interact with specific receptors or channels in the nervous system.

Preparation of Chiral Heterocyclic Amines and Alcohols

The ketone functionality of this compound allows for its conversion into chiral amines and alcohols through asymmetric reduction or reductive amination. These chiral heterocyclic building blocks are of high value in medicinal chemistry as the stereochemistry of a drug molecule is often critical for its biological activity. The ability to generate specific stereoisomers from this precursor expands its utility in the synthesis of enantiomerically pure pharmaceuticals.

Applications in Agrochemical Development

Beyond pharmaceuticals, N-Boc-hexahydro-1H-azepin-4-one and its derivatives are also utilized in the development of new agrochemicals. fishersci.noalfachemch.com The structural motifs that are beneficial for biological activity in pharmaceuticals can often be translated to activity against agricultural pests or for plant growth regulation. Its role as a versatile intermediate allows for the creation of diverse libraries of compounds that can be screened for potential use as herbicides, insecticides, or fungicides. fishersci.no

Applications of N Boc Hexahydro 1h Azepin 4 One in Synthetic Chemistry

Role in Material Science (e.g., Polymers and Resins)

N-Boc-hexahydro-1H-azepin-4-one, a versatile heterocyclic compound, has found utility in the field of material science, particularly in the formulation and modification of polymers and resins. Its incorporation into polymeric matrices can impart desirable properties, enhancing the performance and applicability of the final materials. guidechem.comchemimpex.com

One of the key roles of this compound in this context is as an additive in the formulation of various coatings. Research has shown its potential as a reactive diluent, a component used to reduce the viscosity of resin systems, making them easier to process and apply. Specifically, it has been explored as a substitute for xylene in epoxy polyamide coatings. This substitution is significant as it can lead to a reduction in the release of volatile organic compounds (VOCs), contributing to the development of more environmentally friendly coating formulations. guidechem.com

Furthermore, this compound has been noted for its ability to lower the viscosity of polyurethane and alkyd coatings. guidechem.com This modification of rheological properties is crucial for achieving uniform coating thickness and improved surface finish in various decorative and industrial applications. The inclusion of this compound can also enhance the flexibility and durability of the cured polymers and resins, properties that are critical for coatings and other materials subjected to mechanical stress and environmental exposure. chemimpex.com

While the qualitative benefits of using this compound in polymers and resins are acknowledged, detailed quantitative data from open literature on the specific extent of property enhancement remains limited. The following table summarizes the reported applications and their effects.

| Polymer/Resin System | Application of this compound | Observed/Reported Effect |

| Epoxy Polyamide Coatings | Xylene Substitute/Reactive Diluent | Reduces viscosity, lowers VOC content. guidechem.com |

| Polyurethane Coatings | Viscosity-reducing additive | Lowers formulation viscosity for improved application. guidechem.com |

| Alkyd Coatings | Viscosity-reducing additive | Decreases viscosity, aiding in processability. guidechem.com |

| General Polymers and Resins | Additive/Monomer Component | Enhances flexibility and durability. chemimpex.com |

Exploration in Dye Industries

The molecular structure of this compound, featuring a reactive ketone group and a protected amine, suggests its potential as an intermediate in the synthesis of more complex molecules, including dyestuffs. Several chemical suppliers and databases categorize it as an important raw material and intermediate for the dye industry. chemicalbook.com The azepine ring system is a structural motif that can be found in some classes of dyes, and the functional groups on the molecule could, in principle, be chemically modified to create chromophoric systems.

The general synthetic route to many dyes, particularly azo dyes, involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. While the deprotection of the Boc group on this compound would yield a secondary amine, further chemical transformations could potentially lead to a suitable coupling component. Similarly, the ketone functionality could be a starting point for condensation reactions to form various heterocyclic dyes.

The following table outlines the potential, though not explicitly documented, roles of this compound in dye synthesis.

| Compound | Potential Role in Dye Synthesis |

| This compound | Intermediate for dyestuffs chemicalbook.com |

| Deprotected hexahydro-1H-azepin-4-one | Potential precursor for coupling components |

| Ketone functionality | Potential reaction site for condensation to form heterocyclic dyes |

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization in Mechanistic Elucidation (e.g., NMR, MS, IR)

Spectroscopic analysis is fundamental to confirming the structure of N-Boc-hexahydro-1H-azepin-4-one and tracking its transformations during a chemical reaction. Each technique provides unique information that, when combined, offers a detailed picture of the mechanistic pathway. The N-Boc (tert-butoxycarbonyl) protecting group, in particular, allows for selective reactions, and spectroscopy is key to verifying the outcomes of these transformations. chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework. The chemical shifts of protons and carbons are sensitive to their local electronic environment. openstax.org For instance, protons adjacent to the nitrogen atom and the carbonyl group will appear at characteristic downfield shifts compared to other methylene (B1212753) protons in the azepane ring. The large tert-butyl group of the Boc protector gives a strong, sharp singlet in the ¹H NMR spectrum, which is an easily identifiable feature.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragments, which is crucial for confirming its identity and elucidating reaction intermediates. whitman.edu Under electron impact ionization, the molecular ion (M•+) of this compound is expected. libretexts.org Common fragmentation patterns for ketones include alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orgnih.gov The molecule may also lose parts of the Boc group, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (101 Da), leading to characteristic fragment ions that help confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. thermofisher.com this compound exhibits strong absorption bands characteristic of the ketone and carbamate (B1207046) functional groups. A strong peak for the ketone C=O stretch is expected around 1700-1720 cm⁻¹, while the carbamate C=O stretch from the Boc group typically appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹. thermofisher.com The presence and position of these bands are monitored during a reaction to track the conversion of the ketone or modification of the N-Boc group.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Observation | Significance in Mechanistic Studies |

|---|---|---|---|

| ¹H NMR | Protons on Boc Group | Singlet, ~1.4 ppm | Confirms presence of the N-Boc protecting group. |

| Protons α to C=O | Multiplet, ~2.5 ppm | Shift changes indicate reactions at the carbonyl group. | |

| Protons α to Nitrogen | Multiplet, ~3.5 ppm | Shift changes indicate reactions involving the nitrogen or Boc group. | |

| ¹³C NMR | Carbonyl Carbon (Ketone) | ~208-210 ppm | Disappearance confirms reduction or conversion of the ketone. |

| Carbonyl Carbon (Boc) | ~155 ppm | Confirms the integrity of the Boc group. | |

| Quaternary Carbon (Boc) | ~80 ppm | Confirms the integrity of the Boc group. | |

| Mass Spec. (MS) | Molecular Ion (M•+) | m/z = 213.27 | Confirms the molecular weight of the compound. sigmaaldrich.com |

| Fragmentation | Loss of C₄H₈ (56) or C₅H₉O₂ (101) | Characteristic fragmentation of the Boc group helps identify the molecule. libretexts.org | |

| Fragmentation | Alpha-cleavage at C=O | Characteristic ketone fragmentation helps locate the carbonyl group. libretexts.org | |

| Infrared (IR) | C=O Stretch (Ketone) | Strong band at ~1715 cm⁻¹ | Monitors reactions involving the ketone functional group. |

Computational Chemistry for Reaction Pathway Prediction and Analysis

Computational chemistry has become a powerful tool for investigating reaction mechanisms where experimental detection of transient species is difficult. arxiv.org For scaffolds like the azepinone core, computational studies can predict reaction outcomes and explain observed selectivities. researchgate.net

Understanding a reaction mechanism requires characterizing its highest-energy point, the transition state, as well as any intermediates formed along the pathway. nih.govchemrxiv.org Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the geometries and energies of these transient species.

In studies on the synthesis of azepinone derivatives, computational modeling has been used to map the potential energy surface of complex cascade reactions. researchgate.netnih.gov For example, in a photochemical synthesis of azepinones, DFT calculations suggested a pathway involving the formation of an aziridine (B145994) intermediate, followed by a ring-expansion to yield the seven-membered azepane ring. researchgate.netaalto.fi These models provide a step-by-step visualization of bond-breaking and bond-forming events that is not accessible through experimental observation alone. nih.gov

Beyond mapping pathways, computational models can predict whether a proposed reaction is likely to occur and which products will be favored. chemrxiv.org By comparing the calculated energy barriers (activation energies) for different potential pathways, chemists can predict the viability and selectivity of a reaction. researchgate.net

For instance, in the synthesis of functionalized azepinones, computational studies have explained why a particular regioisomer is formed. researchgate.netnih.gov The calculations can reveal that the transition state leading to the observed product is significantly lower in energy than any alternative pathways, thus explaining the reaction's selectivity. researchgate.net This predictive power is invaluable for designing efficient and selective syntheses, minimizing trial-and-error experimentation.

In Silico Screening and Drug Design Considerations

The this compound structure serves as a valuable scaffold in medicinal chemistry, particularly for developing novel therapeutics targeting the central nervous system. chemimpex.com In silico screening and computational drug design are essential modern techniques that leverage such scaffolds to accelerate the discovery of new drug candidates.

In this process, the azepinone core is used as a foundation to build large virtual libraries of related compounds. This is done computationally by adding a diverse array of chemical substituents to the core structure at various positions. These virtual libraries, which can contain thousands or millions of compounds, are then screened against a biological target, such as an enzyme or a receptor, using molecular docking simulations. nih.gov These simulations predict the binding affinity and orientation of each compound at the target's active site. This process allows researchers to prioritize a smaller, more manageable number of the most promising compounds for actual synthesis and biological testing, significantly saving time and resources. chemimpex.com The favorable chemical properties of the azepinone scaffold make it an excellent starting point for such computational drug design campaigns. chemimpex.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₁H₁₉NO₃ | 188975-88-4 |

| Isobutylene | C₄H₈ | 115-11-7 |

Future Directions and Research Perspectives

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. While methods for preparing racemic N-Boc-hexahydro-1H-azepin-4-one exist, the future lies in the development of efficient and scalable asymmetric synthetic routes to access specific stereoisomers. guidechem.com This is particularly crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Current research efforts are exploring various strategies to achieve this, including:

Catalytic Asymmetric Reduction: The use of chiral catalysts, such as those based on transition metals or organocatalysts, to facilitate the enantioselective reduction of the ketone functionality in this compound. This approach offers the potential for high enantiomeric excess and catalytic efficiency.

Enzymatic Resolutions: Employing enzymes, such as lipases or ketoreductases, to selectively resolve a racemic mixture of this compound or its precursors. This biocatalytic approach can offer high selectivity under mild reaction conditions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azepane ring with a predefined stereochemistry.

The development of these asymmetric routes will be instrumental in unlocking the full potential of this compound in creating stereochemically defined bioactive molecules. nih.gov

Integration with Flow Chemistry and Continuous Manufacturing

The pharmaceutical and chemical industries are increasingly adopting flow chemistry and continuous manufacturing for their numerous advantages over traditional batch processing. springerprofessional.denih.gov These benefits include enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation and process optimization. uc.ptnih.gov

Expansion of Applications in Diverse Chemical Fields

The unique structural features of this compound make it a valuable scaffold for the synthesis of a wide range of chemical entities. chemimpex.com While its primary application has been in medicinal chemistry as a building block for pharmaceuticals, its potential extends to other diverse fields. chemimpex.comguidechem.com

Future research will likely focus on expanding its applications in areas such as:

Agrochemicals: The azepine core is present in various biologically active compounds, and this compound could serve as a precursor for novel pesticides and herbicides. chemimpex.com

Materials Science: The incorporation of the azepane motif into polymers and other materials could lead to the development of new materials with unique properties. chemimpex.comchemimpex.com

Chemical Biology: As a versatile building block, it can be used to synthesize probes and tools for studying biological processes. chemimpex.com

The exploration of these new frontiers will undoubtedly broaden the impact and utility of this important chemical intermediate. guidechem.com

Computational and AI-Driven Approaches in Synthesis and Discovery

The advent of powerful computational tools and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. astrazeneca.comeasychair.org These technologies can significantly accelerate the discovery and optimization of new molecules and synthetic routes. mdpi.comnih.gov

Reaction Prediction and Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, minimizing the need for extensive experimental screening.

De Novo Molecular Design: Generative AI models can design novel molecules based on the this compound scaffold with desired properties for specific biological targets. nih.gov This can dramatically expand the chemical space available for drug discovery.

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual compounds derived from this compound, allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.net

The synergy between computational modeling, AI, and experimental chemistry holds immense promise for unlocking new possibilities in the synthesis and application of this compound. astrazeneca.comeasychair.org

Q & A

Q. What synthetic routes are available for N-Boc-hexahydro-1H-azepin-4-one, and what are their key parameters?

this compound is synthesized via modified literature procedures, such as the reaction of ethyl diazoacetate with this compound in the presence of BF₃·OEt₂ and Et₂O. Key parameters include:

- Dropwise addition of ethyl diazoacetate over 15 minutes to control exothermicity .

- Purification via column chromatography after extraction with Et₂O and saturation with sodium carbonate to isolate the product as a pale yellow oil (32% yield) .

- Spectroscopic validation using ¹H NMR (δ 3.90–3.60 ppm for Boc-protected amine) and ¹³C NMR (δ 154.2 ppm for carbonyl groups) to confirm structure .

Q. How is this compound characterized to ensure purity and structural integrity?

Methodological steps include:

- Chromatographic analysis : Column chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted starting materials and byproducts .

- Spectroscopic techniques :

- ¹H NMR to identify proton environments (e.g., tert-butyl group at δ 1.40 ppm) .

- ¹³C NMR to confirm carbonyl and Boc-protected amine groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Catalyst optimization : Adjusting BF₃·OEt₂ stoichiometry to enhance electrophilic activation of ethyl diazoacetate .

- Temperature control : Maintaining sub-0°C conditions during diazoacetate addition to minimize side reactions (e.g., dimerization) .

- Solvent selection : Testing polar aprotic solvents (e.g., DCM) to improve solubility of intermediates .

- Yield monitoring : Comparing yields across multiple batches (e.g., 32% in vs. alternative methods) to identify bottlenecks .

Q. What strategies resolve discrepancies in stereochemical outcomes during the synthesis of this compound analogs?

- Chiral chromatography : Separating enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Computational modeling : Employing DFT calculations to predict steric and electronic influences on ring conformations (e.g., azepanone vs. piperidone derivatives in ) .

- Crystallographic validation : Single-crystal X-ray diffraction to unambiguously assign stereochemistry in derivatives like (1R,4R,5R)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate .

Q. How can researchers address conflicting NMR data in characterizing this compound derivatives?

- Impurity profiling : Using LC-MS to detect trace byproducts (e.g., unreacted diazoacetate or Boc-deprotected amines) .

- Deuterated solvent trials : Repeating NMR in DMSO-d₆ or CDCl₃ to assess solvent-induced shifts .

- Literature benchmarking : Comparing data with structurally similar compounds (e.g., ’s azaspiro derivatives) to identify anomalous signals .

Methodological Best Practices

- Data documentation : Maintain raw spectral datasets in appendices, with processed data in the main text, per reporting standards .

- Contradiction analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine research questions when data conflicts arise .

- Peer validation : Collaborate with analytical chemistry experts to confirm structural assignments, particularly for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.